molecular formula C41H65N5O15 B11936747 Mal-PEG8-Val-Ala-PABC

Mal-PEG8-Val-Ala-PABC

カタログ番号: B11936747
分子量: 868.0 g/mol
InChIキー: YJYDWLGCCNOUSJ-GSSDHLSPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mal-PEG8-Val-Ala-PABC is a cleavable linker used in the synthesis of Tesirine, an agent-linker conjugate for Antibody-Drug Conjugates (ADC). This compound is particularly significant in the field of targeted cancer therapy, where it helps deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG8-Val-Ala-PABC involves multiple steps, starting with the preparation of the PEG8 linker, followed by the incorporation of the Valine-Alanine dipeptide and the PABC moiety. The reaction conditions typically involve the use of organic solvents like DMSO and protective groups to ensure the stability of intermediate compounds .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability .

化学反応の分析

Types of Reactions: Mal-PEG8-Val-Ala-PABC primarily undergoes cleavage reactions, especially in the presence of specific enzymes like proteases. These reactions are crucial for its function as a linker in ADCs .

Common Reagents and Conditions: The cleavage of this compound typically requires aqueous conditions and the presence of specific enzymes. The major product formed from these reactions is Tesirine, which is then used in ADCs .

科学的研究の応用

Mal-PEG8-Val-Ala-PABC has a wide range of applications in scientific research, particularly in the development of targeted cancer therapies. It is used to create ADCs that deliver cytotoxic drugs directly to cancer cells, thereby reducing systemic toxicity. This compound is also being explored for its potential in treating other diseases that require targeted drug delivery .

作用機序

Mal-PEG8-Val-Ala-PABC functions as a cleavable linker in ADCs. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic drug directly into the cancer cells. This targeted delivery mechanism enhances the efficacy of the drug while minimizing its side effects .

類似化合物との比較

Similar Compounds:

  • Val-Cit-PABC
  • Mal-PEG8-Val-Cit-PAB-MMAE
  • Mal-PEG8-Val-Ala-PAB-Exatecan

Uniqueness: Compared to similar compounds, Mal-PEG8-Val-Ala-PABC offers a unique combination of stability and cleavability, making it particularly effective in ADCs. Its specific cleavage by proteases ensures that the cytotoxic drug is released only at the target site, enhancing the therapeutic index .

特性

分子式

C41H65N5O15

分子量

868.0 g/mol

IUPAC名

(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C41H65N5O15/c1-31(2)39(41(53)43-32(3)40(52)44-34-6-4-33(30-47)5-7-34)45-36(49)11-14-54-16-18-56-20-22-58-24-26-60-28-29-61-27-25-59-23-21-57-19-17-55-15-12-42-35(48)10-13-46-37(50)8-9-38(46)51/h4-9,31-32,39,47H,10-30H2,1-3H3,(H,42,48)(H,43,53)(H,44,52)(H,45,49)/t32-,39-/m0/s1

InChIキー

YJYDWLGCCNOUSJ-GSSDHLSPSA-N

異性体SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

正規SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。